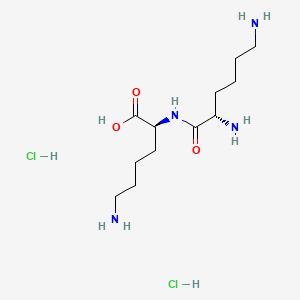

Lysyllysine--hydrogen chloride (1/2)

Description

Significance of Dipeptides in Contemporary Biochemistry and Molecular Biology

Dipeptides, the simplest form of peptides, consist of two amino acids joined by a single peptide bond. numberanalytics.com Their importance in biochemistry and molecular biology is multifaceted. They serve as fundamental building blocks for proteins, which are essential to virtually all biological processes. numberanalytics.com Understanding the structure and properties of dipeptides is therefore crucial for comprehending the more complex organization of proteins. numberanalytics.com

Beyond their structural role, many dipeptides exhibit distinct biological activities and are involved in various physiological processes. numberanalytics.com For instance, some dipeptides are more soluble and stable than their constituent free amino acids, making them advantageous for certain applications. wikipedia.org They are also absorbed more rapidly in the gut than individual amino acids. wikipedia.org The study of dipeptides dates back to the early 20th century, with Emil Fischer's pioneering work in peptide synthesis laying the groundwork for understanding protein structure. numberanalytics.com In the mid-20th century, Frederick Sanger's sequencing of insulin (B600854) further highlighted the importance of understanding peptide composition. youtube.com

In research, dipeptides are invaluable tools for studying protein structure, function, and interactions. numberanalytics.com They are also utilized in the development of peptide-based therapeutics, where they can be designed as enzyme inhibitors or conjugated with other molecules to improve drug delivery. numberanalytics.com

Contextualization of L-Lysyl-L-Lysine Dihydrochloride (B599025) as a Specialized Amino Acid Derivative

L-lysyl-L-lysine dihydrochloride is a specific dipeptide composed of two L-lysine amino acids. Lysine (B10760008) is an essential amino acid in humans, meaning it cannot be synthesized by the body and must be obtained from the diet. wikipedia.orgnih.gov It is a basic amino acid, characterized by a side chain containing an amino group. wikipedia.org

The "L" designation in L-lysyl-L-lysine refers to the stereochemistry of the lysine molecules. The presence of L-amino acids is often critical for biological activity, as many enzymes and receptors are stereospecific. numberanalytics.com The "dihydrochloride" part of the name indicates that the dipeptide is in a salt form, with two hydrochloride molecules associated with it. This salt form often enhances the stability and solubility of the compound.

L-lysyl-L-lysine dihydrochloride is considered an enzyme-cleavable basic amino acid derivative. medchemexpress.comglpbio.combioscience.co.uk This property makes it particularly useful in specific research applications, such as in the design of prodrugs.

Current Research Landscape and Unaddressed Scientific Inquiries Pertaining to the Compound

Current research on L-lysyl-L-lysine dihydrochloride has primarily focused on its utility as a linker molecule in drug delivery systems. medchemexpress.comglpbio.combioscience.co.uk Specifically, it has been investigated for its potential in delivering multiple biologically active peptides as a single prodrug. medchemexpress.comglpbio.com The enzymatic cleavability of the dipeptide bond allows for the controlled release of the active peptides at the target site.

A notable study by Sudhanand Prasad and colleagues explored the use of a lysyl-lysine linker to deliver multiple anticancer peptides. medchemexpress.comglpbio.com This approach aims to enhance the therapeutic efficacy of the peptides.

Despite this progress, several scientific inquiries remain unaddressed. Further research is needed to fully understand the enzymatic kinetics of L-lysyl-L-lysine cleavage in different biological environments. Investigating the influence of the dihydrochloride salt form on the compound's stability and bioavailability in various formulations could also yield valuable insights. Moreover, exploring a broader range of therapeutic agents that could be effectively delivered using this dipeptide linker represents a significant area for future investigation.

| Property | Value | Source |

| CAS Number | 52123-30-5 | glpbio.comchemscene.com |

| Molecular Formula | C12H28Cl2N4O3 | glpbio.comchemscene.com |

| Molecular Weight | 347.28 g/mol | glpbio.comchemscene.com |

| Solubility | ≥ 100 mg/mL in H2O | glpbio.comglpbio.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-amino-2-(2,6-diaminohexanoylamino)hexanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N4O3.2ClH/c13-7-3-1-5-9(15)11(17)16-10(12(18)19)6-2-4-8-14;;/h9-10H,1-8,13-15H2,(H,16,17)(H,18,19);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQFWEBCTJENGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CCCCN)C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Cl2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597560 | |

| Record name | Lysyllysine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52123-30-5 | |

| Record name | Lysyllysine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Derivatization

Established Enzymatic and Chemical Synthesis Routes for L-Lysyl-L-Lysine Dihydrochloride (B599025)

The synthesis of L-lysyl-L-lysine dihydrochloride can be achieved through both enzymatic and chemical pathways. These methods are designed to create the peptide bond between two L-lysine molecules and ensure the final product is in its stable dihydrochloride salt form.

Enzymatic synthesis offers a highly specific and environmentally benign route. This process can involve the use of immobilized enzymes to catalyze the formation of the peptide bond. For instance, a protease like Pronase E can be immobilized on a solid support, such as a dextran (B179266) copolymer. prepchem.com This immobilized enzyme can then act upon a suitable lysine (B10760008) precursor, like a lysine ester, in a controlled aqueous environment to form the dipeptide. prepchem.com The specificity of the enzyme ensures the formation of the correct L-L stereoisomer. The diaminopimelate (DAP) and α-aminoadipate (AAA) pathways are the two primary routes for the de novo biosynthesis of L-lysine in nature, which provides the essential building blocks for these syntheses. wikipedia.org

Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), is a more common and versatile method for producing peptides like L-lysyl-L-lysine. This process involves the sequential addition of protected amino acids. The synthesis starts with an L-lysine residue anchored to a solid resin, with its reactive amino groups protected by temporary chemical groups like the tert-butyloxycarbonyl (Boc) group. rsc.org A second, similarly protected L-lysine molecule is then activated, often using coupling agents like N-(3-dimethylaminopropyl)-N`-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (B26582) hydrate (B1144303) (HOBT), and reacted with the resin-bound lysine to form the peptide bond. After the chain is assembled, the peptide is cleaved from the resin and all protecting groups are removed, typically using a strong acid such as trifluoroacetic acid (TFA). The final purification and conversion to the dihydrochloride salt are often achieved through hydrolysis with hydrochloric acid, followed by precipitation or crystallization. [15, 19]

Strategic Derivatization for Enhanced Functionality in Research Applications

The true utility of L-lysyl-L-lysine dihydrochloride in research comes from its ability to be strategically modified or derivatized. Its two primary amine side chains and terminal amine and carboxyl groups serve as reactive handles for chemical modification.

Linker Chemistry and Conjugation Strategies

L-lysyl-L-lysine dihydrochloride is widely recognized as an enzyme-cleavable linker. [1, 3, 7, 11] Its design allows it to connect a cargo molecule, such as a drug or a fluorescent probe, to a targeting moiety, like an antibody or peptide. The dipeptide bond is susceptible to cleavage by cellular enzymes, such as peptidases, which enables the controlled release of the cargo at a specific site. This property is particularly valuable in the development of prodrugs and antibody-drug conjugates (ADCs). [3, 5]

The conjugation chemistry primarily targets the nucleophilic epsilon-amino groups of the lysine side chains. [5, 10] A common strategy involves the use of activated esters, such as N-hydroxysuccinimide (NHS) esters, which react with the lysine's primary amine to form a stable amide bond. [5, 18] This method is one of the most popular for lysine modification due to the commercial availability of NHS ester reagents and the stability of the resulting conjugate. [16, 18] Other strategies can form different types of bonds; for example, reacting imido ester compounds with lysine residues can generate a stable amidine bond. These conjugation strategies are foundational in constructing complex biomolecules for targeted drug delivery and diagnostics. [4, 5]

Post-Synthetic Modifications and Rational Design of Analogs

Beyond its use as a simple linker, L-lysyl-L-lysine can be further modified post-synthesis to fine-tune its properties. These modifications are analogous to the post-translational modifications (PTMs) that lysine residues undergo in natural proteins. [23, 25] Such modifications can include hydroxylation, acetylation, or methylation of the lysine side chains. [23, 25] For example, acetylating the amine groups can neutralize their positive charge, which could alter the solubility, aggregation properties, and enzymatic cleavage rate of the dipeptide linker.

Furthermore, the rational design of L-lysyl-L-lysine analogs allows for the creation of novel molecules with tailored functions. A notable example is the synthesis of L-lysine-based low molecular weight organogelators (LMWOGs). In one study, two L-lysine ethyl ester units were linked at their N6-amine positions using an oxalyl bridge. The remaining free N2-amines were then acylated with long-chain fatty acids (lauroyl, myristoyl, palmitoyl) to create amphiphilic molecules. [13, 14] These rationally designed analogs self-assemble in organic solvents to form gels capable of acting as matrices for the controlled release of drugs. [13, 14] This demonstrates how the fundamental L-lysyl-L-lysine structure can be systematically altered to produce advanced functional materials. The design of such analogs is a growing field, inspired by the diverse roles of modified lysine in nature.

Biochemical Mechanisms and in Vitro/in Vivo Research Model Interactions

Enzymatic Cleavage Pathways and Specificity of L-Lysyl-L-lysine Dihydrochloride (B599025)

L-lysyl-L-lysine dihydrochloride, a dipeptide composed of two L-lysine residues, is susceptible to enzymatic cleavage by various proteases. medchemexpress.comtargetmol.comglpbio.combioscience.co.ukglpbio.com The specificity of this cleavage is primarily directed at the peptide bond linking the two lysine (B10760008) residues. Several classes of enzymes, particularly peptidases, are capable of hydrolyzing this bond.

One notable class of enzymes is the peptidyl-lys metalloendopeptidases, commonly known as LysN. nih.gov These enzymes exhibit a preference for hydrolyzing peptide bonds on the N-terminal side of lysine residues. nih.gov For instance, Myxobacter AL-1 protease II has been shown to specifically cleave peptide bonds on the amino side of lysine. nih.gov However, this particular enzyme did not hydrolyze dilysine or trilysine, suggesting that the peptide context is crucial for its activity. nih.gov

Conversely, other proteases cleave on the C-terminal side of basic amino acids like lysine. khanacademy.org Trypsin, a well-characterized serine protease, is a prime example, cleaving peptide bonds on the carboxyl side of lysine and arginine residues. khanacademy.org Similarly, Lysine carboxypeptidase (also known as carboxypeptidase N) acts by removing C-terminal basic amino acids, with a preference for lysine over arginine. wikipedia.org The efficiency of this cleavage can be influenced by the penultimate amino acid. wikipedia.org

The enzyme-cleavable nature of the lysyl-lysine bond is a key feature exploited in various biotechnological and biomedical applications. medchemexpress.comtargetmol.comglpbio.com

Table 1: Examples of Enzymes with Specificity for Lysyl Bonds

| Enzyme Class | Specificity | Example | Source Organism |

| Metalloendopeptidase | N-terminal to Lysine | Myxobacter AL-1 protease II | Myxobacter AL-1 |

| Serine Protease | C-terminal to Lysine | Trypsin | Varies |

| Carboxypeptidase | C-terminal Lysine | Lysine Carboxypeptidase | Varies |

Roles in Peptide Synthesis, Elongation, and Protein Engineering Methodologies

L-lysyl-L-lysine dihydrochloride and its constituent amino acid, L-lysine, are fundamental building blocks in peptide synthesis and protein engineering. nih.govnih.govacs.org The presence of two primary amino groups (α-amino and ε-amino) in lysine provides versatile sites for chemical modification and peptide chain elongation. mdpi.comnih.gov

In solid-phase peptide synthesis (SPPS), protected lysine derivatives are extensively used to incorporate lysine residues into a growing peptide chain. nih.govacs.org The synthesis of oligomeric L-lysine peptides has been successfully demonstrated using SPPS methodologies. acs.org The ability to selectively protect and deprotect the α- and ε-amino groups of lysine is crucial for directing the synthesis and achieving the desired peptide sequence. uoa.gr For instance, specific protecting groups allow for the extension of the peptide backbone at the α-amino group while leaving the ε-amino group available for later modifications or branching. uoa.gr

The unique properties of the lysyl-lysine motif have been harnessed in protein engineering. For example, it can be used as a linker to connect different peptide domains or to attach other molecules, such as drugs or imaging agents, to a peptide or protein. medchemexpress.comtargetmol.comglpbio.com The enzymatic cleavability of the lysyl-lysine bond can be advantageous in designing prodrugs, where a therapeutic peptide is released from a carrier molecule upon cleavage by specific enzymes at the target site. medchemexpress.comglpbio.com

Furthermore, the incorporation of modified lysine residues, including those within a lysyl-lysine context, can confer novel properties to peptides and proteins. nih.gov This includes altering their stability, solubility, and biological activity.

Modulation of Protein Stability and Bioconjugation in Controlled Systems

Bioconjugation, the process of chemically linking two molecules, one of which is a biomolecule, frequently targets lysine residues due to their high abundance and surface accessibility on proteins. mdpi.comnih.govnih.gov The nucleophilic nature of the ε-amino group makes it a ready target for various chemical modifications. mdpi.comnih.gov

Several methods have been developed for site-selective lysine conjugation, aiming to create homogeneous bioconjugates with well-defined properties. nih.gov These techniques are critical in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody that specifically targets cancer cells. nih.gov The lysyl-lysine linker itself can be a strategic component in such designs, offering a specific cleavage site for drug release within the target cell.

The modification of lysine residues can also modulate protein stability. Cross-linking of lysine residues, either with other amino acids or with external agents, can enhance the structural integrity and thermal stability of a protein. Enzymes like lysyl oxidase catalyze the formation of covalent cross-links between lysine (and hydroxylysine) residues in proteins like collagen and elastin (B1584352), which is essential for the stability of the extracellular matrix. wikipedia.orgnih.gov In controlled in vitro systems, chemical cross-linkers can be used to mimic this process to stabilize proteins for various applications.

Table 2: Common Reagents for Lysine Bioconjugation

| Reagent Class | Reactive Group | Bond Formed |

| N-hydroxysuccinimide (NHS) esters | NHS ester | Amide |

| Isothiocyanates | Isothiocyanate | Thiourea |

| Aldehydes | Aldehyde | Schiff base (often reduced to a stable amine) |

Interplay with Lysine-Related Metabolic Pathways in Non-Clinical Biological Models

In non-clinical biological models, L-lysine, the constituent of L-lysyl-L-lysine dihydrochloride, is an essential amino acid, meaning it cannot be synthesized de novo by the organism and must be obtained from the diet. wikipedia.orgnih.govwikimedia.org The metabolic fate of ingested lysine, including that derived from the breakdown of lysyl-lysine peptides, is primarily catabolism.

The main pathway for lysine catabolism in mammals is the saccharopine pathway, which occurs predominantly in the liver. wikipedia.orgnih.govwikimedia.org This pathway involves a series of enzymatic reactions that convert lysine into acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production. nih.govwikimedia.orgresearchgate.net

The biosynthesis of lysine is absent in animals but occurs in bacteria, plants, and fungi through two primary pathways: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. wikipedia.orgwikimedia.orgnih.gov The DAP pathway is found in prokaryotes and plants, while the AAA pathway is present in some yeasts and higher fungi. wikipedia.orgwikimedia.org Understanding these pathways is crucial for developing antimicrobial agents that target lysine biosynthesis, as this pathway is essential for bacteria but absent in humans. nih.gov

In some non-clinical models, such as certain microorganisms, L-lysine can be produced through fermentation processes. Corynebacterium glutamicum is a notable bacterium used for the industrial production of L-lysine. researchgate.netnih.gov

The interplay of L-lysyl-L-lysine with these metabolic pathways would primarily involve its initial hydrolysis into free L-lysine, which then enters the cellular pool of this amino acid and is subject to the same metabolic controls and catabolic processes as lysine from other dietary sources. nih.gov

Molecular-Level Interactions with Specific Biological Macromolecules

Enzyme Substrate or Inhibitor Dynamics

L-lysyl-L-lysine dihydrochloride can act as a substrate for various enzymes, as discussed in the enzymatic cleavage section. The dipeptide bond is the primary site of interaction and hydrolysis by peptidases. medchemexpress.comtargetmol.comglpbio.com The kinetics of this interaction, including the Michaelis constant (Km) and catalytic rate (kcat), would depend on the specific enzyme. For example, while Myxobacter AL-1 protease II cleaves on the amino side of lysine, it does not hydrolyze dilysine, indicating that for this enzyme, L-lysyl-L-lysine is not a substrate, and the presence of a larger peptide context is necessary for recognition and catalysis. nih.gov

Conversely, peptides containing methylated lysine residues have been shown to be resistant to the action of trypsin and lysyl endopeptidase, suggesting that modifications to the lysine side chain can transform a substrate into a competitive or non-competitive inhibitor. nih.gov

The interaction of L-lysyl-L-lysine with enzymes is not limited to it being a substrate. The basic nature of the lysine side chains could potentially allow it to interact with the active sites of enzymes that bind to positively charged molecules, potentially acting as a competitive inhibitor for other substrates.

Receptor-Ligand Binding in Experimental Systems

In experimental systems, the L-lysyl-L-lysine motif can play a role in receptor-ligand binding, primarily through the electrostatic interactions of its positively charged lysine side chains. nih.gov Many cell surface receptors and other biological macromolecules have negatively charged domains that can interact with the basic amino groups of lysine.

For example, peptides containing lysine residues are known to interact with nucleic acids (DNA and RNA), which are polyanionic. nih.gov The positive charges on the lysine side chains can facilitate binding to the negatively charged phosphate (B84403) backbone of nucleic acids. nih.gov While there is no specific receptor for L-lysyl-L-lysine itself, its incorporation into larger peptides can significantly influence their binding affinity and specificity for their target receptors.

Interactions with Structural Proteins (e.g., Collagen, Elastin) in Biochemical Contexts

The interaction of L-lysyl-L-lysine dihydrochloride with structural proteins like collagen and elastin is fundamentally linked to the biochemical role of its constituent amino acid, L-lysine, in the synthesis and stabilization of these proteins. While direct interactions of the dipeptide with mature collagen and elastin fibers are not extensively documented in research, the critical role of lysine residues is well-established in the post-translational modifications that determine the structural integrity and function of these proteins.

Interaction with Collagen

L-lysine is an essential component in the formation of stable collagen fibers through a process of enzymatic modification and cross-linking. nih.govnih.gov The stability and biomechanical properties of collagen are highly dependent on the covalent intermolecular cross-links formed between individual collagen molecules. researchgate.netnih.gov This process is initiated by a series of post-translational modifications of lysine residues. nih.gov

Initially, specific lysine residues within the procollagen (B1174764) molecule are hydroxylated by lysyl hydroxylase enzymes to form hydroxylysine. researchgate.netwikipedia.org Following the self-assembly of collagen molecules into fibrils outside the cell, the enzyme lysyl oxidase acts on specific lysine and hydroxylysine residues in the telopeptide regions. nih.govnih.gov This enzyme catalyzes the oxidative deamination of the ε-amino group of these residues, converting them into reactive aldehydes known as allysine (B42369) and hydroxyallysine. nih.govpnas.org

These aldehyde groups then undergo spontaneous chemical reactions with other lysine, hydroxylysine, or aldehyde residues on adjacent collagen molecules. wikipedia.orgnih.gov These reactions lead to the formation of divalent and eventually more complex, stable trivalent cross-links that are crucial for the tensile strength of collagen fibrils. nih.govannualreviews.org Studies using host-guest peptides have also highlighted the importance of electrostatic interactions involving lysine in the stability of the collagen triple helix, with interchain ion pairs between lysine and aspartic acid or glutamic acid contributing significantly. acs.orgnih.gov

Key Enzymes in Lysine-Mediated Collagen Cross-Linking

| Enzyme | Function | Substrate | Product | Significance |

|---|---|---|---|---|

| Lysyl Hydroxylase (LH) | Hydroxylates specific lysine residues. researchgate.netwikipedia.org | Peptidyl lysine | Peptidyl hydroxylysine | A prerequisite for glycosylation and for the formation of the hydroxylysine-aldehyde pathway of cross-linking. nih.govresearchgate.net |

| Lysyl Oxidase (LOX) | Initiates cross-linking by oxidative deamination. wikipedia.orgreactome.org | Peptidyl lysine and peptidyl hydroxylysine | Peptidyl allysine and peptidyl hydroxyallysine | Generates reactive aldehydes necessary for the spontaneous formation of covalent cross-links. nih.govpnas.org |

Interaction with Elastin

In a similar fashion to collagen, the function of elastin, which provides elasticity and resilience to tissues, is dependent on an extensive network of covalent cross-links derived from lysine residues. hawaii.edu Soluble tropoelastin monomers are cross-linked in the extracellular space in a process also initiated by lysyl oxidase. reactome.org

Lysyl oxidase converts the ε-amino groups of specific lysine residues in tropoelastin molecules to allysine. reactome.orgdroracle.ai These reactive aldehydes then spontaneously condense with other lysine or allysine residues to form a variety of unique cross-linking amino acids. droracle.ainih.gov These include bifunctional cross-links like lysinonorleucine, as well as the complex, tetrafunctional cross-links desmosine (B133005) and isodesmosine, which are characteristic of mature elastin. reactome.orgdroracle.ainih.gov These cross-links are responsible for connecting up to four tropoelastin chains, creating a highly interconnected and elastic network that can stretch and recoil. droracle.ai

Research has shown that the cross-linking in elastin is a complex and somewhat random process, leading to a heterogeneous molecular network. nih.gov Studies on the inhibition of lysyl oxidase have demonstrated that a lack of cross-linking leads to disorganized elastic fibers, highlighting the critical role of this lysine-dependent process. nih.gov Furthermore, research on the interaction of L-lysine and soluble elastin with semicarbazide-sensitive amine oxidase (SSAO) suggests a potential role for this enzyme in the maturation of elastin, with lysine-rich elastin binding tightly to SSAO. nih.gov

Major Lysine-Derived Cross-Links in Elastin

| Cross-Link | Description | Precursors | Function |

|---|---|---|---|

| Lysinonorleucine | A difunctional cross-link. nih.gov | 1 allysine and 1 lysine | Connects two polypeptide chains. |

| Allysine Aldol | A difunctional cross-link formed from the condensation of two allysine residues. nih.gov | 2 allysines | Connects two polypeptide chains. |

| Desmosine | A tetrafunctional cross-link unique to elastin. reactome.orgdroracle.ai | 3 allysines and 1 lysine | Connects up to four polypeptide chains, providing extensive cross-linking and elasticity. |

| Isodesmosine | An isomer of desmosine, also a tetrafunctional cross-link unique to elastin. reactome.orgdroracle.ai | 3 allysines and 1 lysine | Similar to desmosine, contributes to the rubber-like properties of elastin. |

Advanced Analytical and Characterization Techniques

Spectroscopic Approaches for Structural Elucidation and Conformation Analysis

Spectroscopic techniques are indispensable for probing the molecular structure and three-dimensional shape (conformation) of L-lysyl-L-lysine dihydrochloride (B599025). These methods offer detailed insights into the atomic arrangement and the molecule's behavior in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the solution-state structure and conformation of molecules like L-lysyl-L-lysine dihydrochloride. By analyzing the chemical shifts of atomic nuclei, particularly ¹H, ¹³C, and ¹⁵N, researchers can deduce significant structural information. nih.govnih.govcopernicus.org For lysine-containing peptides, NMR is used to study the ionization states of the side-chain amino groups, which is critical for understanding molecular interactions. nih.gov

Mass Spectrometry (MS) is a cornerstone technique for verifying the molecular integrity of L-lysyl-L-lysine dihydrochloride by providing a precise measurement of its molecular weight. bioscience.co.uk The expected molecular weight for the dihydrochloride salt is 347.28 g/mol . bioscience.co.ukmedchemexpress.comchemscene.com MS analysis confirms that the compound has the correct molecular formula (C₁₂H₂₈Cl₂N₄O₃) and has not undergone degradation. bioscience.co.ukchemscene.com

When coupled with liquid chromatography (LC-MS), this technique becomes a gold standard for the sensitive and selective quantification of lysine-containing molecules in complex biological samples. creative-proteomics.com Tandem mass spectrometry (MS/MS) can further be used to structurally characterize the molecule by fragmenting it and analyzing the resulting daughter ions, providing definitive proof of its identity. This high resolution and sensitivity also make MS suitable for studying the formation of non-covalent complexes between L-lysyl-L-lysine and other molecules, which is crucial for understanding its biological interactions.

Chromatographic Separations for Quantitative Analysis and Purity Profiling

Chromatographic methods are fundamental for separating L-lysyl-L-lysine dihydrochloride from other components in a mixture, allowing for accurate quantification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the most widely established method for the precise quantification of amino acids and peptides. creative-proteomics.com For L-lysyl-L-lysine, reversed-phase HPLC (RP-HPLC) using a C18 column is a common approach. nih.govijpsonline.com The method's accuracy is confirmed through validation studies that assess linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.govijpsonline.comucp.pt

Detection is typically achieved using UV absorbance at a low wavelength, such as 214 nm, or more sensitively through fluorescence detection after pre-column derivatization with reagents like o-phthalaldehyde (OPA). creative-proteomics.comijpsonline.com The mobile phase often consists of a buffer, such as potassium dihydrogen phosphate (B84403), with pH adjustment and an organic modifier. nih.govijpsonline.com A well-developed HPLC method can be selective and robust for quantifying the dipeptide in diverse research matrices, from simple buffers to complex biological fluids like rumen inoculum. ucp.ptmdpi.com

Table 1: Example HPLC Method Validation Parameters for Lysine (B10760008) Quantification

| Parameter | Result |

|---|---|

| Linearity Range | 70-130% of working concentration |

| Accuracy (Mean Recovery) | 92% ± 2% to 100.22% |

| Precision (%RSD) | < 2% for inter-day and intra-day |

| Limit of Detection (LOD) | As low as 1.24 µM to 1.47 µg/mL |

| Limit of Quantitation (LOQ) | As low as 4.14 µM to 4.41 µg/mL |

Data compiled from studies on L-lysine hydrochloride, demonstrating typical performance of HPLC methods. nih.govijpsonline.comucp.pt

Capillary Electrophoresis (CE) offers an alternative, high-efficiency separation technique for charged molecules like L-lysyl-L-lysine. CE provides rapid analysis times and requires minimal sample volume. A method for separating lysine and histidine has been developed using a phosphate buffer system, achieving separation in under 7 minutes. nih.gov This approach demonstrates the feasibility of CE for the analysis of basic dipeptides. The detection limits for lysine using CE coupled with electrochemiluminescence detection can be as low as 0.3 µM, highlighting the technique's sensitivity. nih.gov

Electrochemical and Fluorescent Detection Methods for Sensitive Analysis

For applications requiring very low detection limits, specialized electrochemical and fluorescence-based methods offer enhanced sensitivity.

Electrochemical detection can be achieved by employing biosensors. For example, an amperometric biosensor using an immobilized L-lysine-α-oxidase enzyme can detect L-lysine with a detection limit of 4 µM. nih.gov Such sensors work by measuring the current generated from the enzymatic oxidation of the target analyte. Another approach involves electrochemical impedance spectroscopy, which can detect the binding of molecules to a surface modified with poly-L-lysine. researchgate.net These methods can be adapted for the specific detection of L-lysyl-L-lysine.

Fluorescence detection is another highly sensitive analytical tool. As mentioned, it is often paired with HPLC after derivatization to enhance detection limits significantly. creative-proteomics.comucp.pt Furthermore, novel fluorescent probes have been specifically designed for the selective detection of lysine. nih.gov These probes exhibit a change in their fluorescence properties, such as an increase in intensity or a shift in emission wavelength, upon binding to lysine. nih.govmdpi.com One such probe, PQP-1, was able to detect L-lysine with a calculated limit of detection as low as 21.89 nM, showcasing the exceptional sensitivity of fluorescent methods. nih.gov This approach can be applied to detect L-lysyl-L-lysine in various samples, including biological fluids and cell imaging. nih.gov

Application of Isotopic Labeling in Metabolic Tracing and Quantitative Proteomics Research

The direct application of the dipeptide L-lysyl-L-lysine dihydrochloride in isotopic labeling for metabolic tracing and quantitative proteomics is not a commonly documented or standard methodology in the scientific literature. The established and widely practiced techniques for metabolic labeling in these fields predominantly utilize single, isotopically labeled amino acids. Among these, isotopically labeled L-lysine is a cornerstone of quantitative proteomics, particularly in the method known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

In principle, for L-lysyl-L-lysine dihydrochloride to be utilized for isotopic labeling, several cellular processes would be necessary. First, the cell would need to transport the isotopically labeled dipeptide from the culture medium into the cytoplasm. Subsequently, the dipeptide would have to be hydrolyzed by intracellular peptidases into its constituent isotopically labeled L-lysine molecules. This released pool of labeled L-lysine would then be available to be charged to its cognate tRNA and incorporated into newly synthesized proteins during translation. These labeled proteins could then be analyzed by mass spectrometry for quantitative proteomics or to trace the metabolic fate of the lysine. However, the efficiency of dipeptide uptake and subsequent hydrolysis can vary significantly between cell types and may be less direct than providing the free amino acid.

Metabolic Tracing with L-lysine:

Metabolic tracing experiments utilize stable isotopes to follow the path of molecules through metabolic pathways. wikipedia.org By supplying cells with a diet containing L-lysine labeled with a heavy isotope (e.g., ¹³C), researchers can track the incorporation of these isotopes into various downstream metabolites and macromolecules. researchgate.netnih.gov This allows for the detailed mapping of metabolic fluxes and the identification of alterations in these pathways in various physiological and pathological states. For instance, studies have used ¹³C₆-labeled lysine to investigate its metabolic fate in vivo, revealing organ-specific handling and degradation of this essential amino acid. proteogenix.science

Quantitative Proteomics using SILAC:

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. nih.gov SILAC is a powerful metabolic labeling strategy for relative quantitative proteomics. wikipedia.org In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid, such as lysine. sigmaaldrich.com One population is grown in "light" medium containing the natural abundance isotopes (e.g., ¹²C, ¹⁴N), while the other is grown in "heavy" medium containing a stable isotope-labeled version of the amino acid (e.g., ¹³C₆,¹⁵N₂-L-lysine). sigmaaldrich.com

After several cell divisions, the labeled amino acid is fully incorporated into the entire proteome of the "heavy" cell population. nih.gov The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Following the experiment, the cell populations are combined, and the proteins are extracted and digested into peptides, typically with an enzyme like trypsin or Lys-C. nih.gov The resulting peptide mixture is then analyzed by mass spectrometry.

Because the "light" and "heavy" peptides are chemically identical, they co-elute during liquid chromatography. However, they are distinguishable in the mass spectrometer due to the mass difference imparted by the stable isotopes. The relative abundance of a peptide from the two samples can be accurately determined by comparing the signal intensities of the "light" and "heavy" isotopic peaks. nih.gov This allows for the precise quantification of changes in protein expression levels between the two experimental conditions.

While the direct use of L-lysyl-L-lysine dihydrochloride is not standard, the foundational principles of isotopic labeling rely on the efficient cellular uptake and incorporation of the labeled amino acid. The table below details various isotopologues of L-lysine that are commonly employed in SILAC-based quantitative proteomics research.

Table of Common L-lysine Isotopologues in Quantitative Proteomics

| Isotopologue Name | Chemical Formula of Isotope | Mass Shift (Da) | Common Application |

| L-Lysine | ¹²C₆H₁₄¹⁴N₂O₂ | 0 (Light) | Control or reference sample in SILAC |

| 4,4,5,5-D₄ L-Lysine | ¹²C₆H₁₀D₄¹⁴N₂O₂ | +4 | "Medium" label in 3-plex SILAC experiments |

| ¹³C₆ L-Lysine | ¹³C₆H₁₄¹⁴N₂O₂ | +6 | "Heavy" label in 2-plex or 3-plex SILAC |

| ¹³C₆,¹⁵N₂ L-Lysine | ¹³C₆H₁₄¹⁵N₂O₂ | +8 | "Heavy" label, avoids arginine-to-proline conversion issues |

Applications in Chemical Biology and Advanced Materials Science Research

Facilitating Targeted Delivery Systems in Pre-clinical and Mechanistic Research

L-lysyl-L-lysine dihydrochloride (B599025) is frequently employed as a linker in the design of prodrugs and other delivery systems for biologically active peptides and therapeutic agents. medchemexpress.comtargetmol.combioscience.co.ukglpbio.com Its basic and enzyme-cleavable nature allows for the controlled release of cargo molecules within specific biological environments. medchemexpress.comtargetmol.combioscience.co.ukglpbio.com The positive charge of the lysine (B10760008) residues can enhance interaction with negatively charged cell membranes, a principle that has been exploited in various delivery strategies.

One area of investigation involves its use in modifying the surface of drug delivery vehicles. For instance, lysine-based peptides have been used to functionalize PLGA (polylactic-co-glycolic acid) foams, which are used as scaffolds in tissue engineering. nih.gov Due to their inherent hydrophobicity and negative surface charge, PLGA scaffolds can have limitations in controlled-release applications. nih.gov By modifying the surface with lysine peptides, researchers can alter the charge properties, leading to improved adsorption and more sustained release of therapeutic materials like DNA. nih.gov In one study, PLGA foams functionalized with L-lysine peptides demonstrated a more sustainable release of a plasmid encoding bone morphogenetic protein-2 (BMP2), which is beneficial for DNA delivery and tissue engineering. nih.gov

Furthermore, L-lysine has been conjugated to nanoparticles to improve the delivery of anticancer drugs. In a study involving cisplatin (B142131), a common chemotherapy agent, L-lysine was used as a linker to attach the drug to gold nanoparticles. benthamscience.com The resulting nanocomplex showed a significantly lower lethal dose against human breast cancer cells compared to the free drug, suggesting that the L-lysine-modified nanoparticles could serve as an effective carrier for chemotherapeutic agents. benthamscience.com Similarly, L-lysine coated magnetic iron oxide nanoparticles have been developed for the targeted delivery of tamoxifen (B1202) in breast cancer therapy, demonstrating enhanced anti-cancer activity and cell cycle arrest. tbzmed.ac.ir

The table below summarizes key findings from studies utilizing lysine-based peptides in targeted delivery systems.

| Delivery System | Cargo | Key Finding |

| L-lysine functionalized PLGA foams | Plasmid DNA (BMP2) | Sustained release of DNA, favorable for tissue engineering applications. nih.gov |

| L-lysine conjugated gold nanoparticles | Cisplatin (anticancer drug) | Reduced the lethal dose of cisplatin against breast cancer cells by 87%. benthamscience.com |

| L-lysine coated magnetic iron oxide nanoparticles | Tamoxifen (anticancer drug) | More effective inhibition of cancer cell proliferation compared to free tamoxifen. tbzmed.ac.ir |

| L-serine-modified poly-L-lysine | Radionuclides (111In/90Y) | Efficiently targeted renal cell carcinoma for radionuclide therapy. nih.gov |

| Poly-L-lysine-based nanoparticles | Curcumin | pH-sensitive release for targeted imaging and therapy of liver cancer. researchgate.net |

Utilization in the Development of Advanced Peptide-Based Research Probes

The properties of L-lysyl-L-lysine make it a valuable component in the construction of sophisticated research probes. Its ability to be incorporated into peptide sequences allows for the precise placement of labels, such as fluorescent dyes or affinity tags. The development of peptide-based probes is crucial for a variety of applications, including medical diagnostics, bioimaging, and as tools to study cellular pathways. mdpi.com

The primary amino groups on the lysine side chains are nucleophilic and often exposed on the surface of peptides and proteins, making them accessible for chemical modification. nih.gov This has been extensively studied for bioconjugation, the process of covalently linking molecules for various applications in chemical biology and medicine. nih.gov For example, lysine residues can be used as attachment points for imaging agents, leading to the development of targeted imaging probes. nbinno.com

In the field of biosensors, the immobilization of biomolecules is a critical step. The ε-amino group of lysine residues in antibodies can be used for covalent attachment to sensor surfaces. For instance, in the development of an immunosensor for the Tau-441 biomarker, the aldehyde groups of a cross-linker reacted with the lysine residues of antibodies to form a stable linkage. mdpi.com

Strategic Role in Protein Modification and Stabilization for Biotechnological Applications

The modification of proteins with molecules like L-lysyl-L-lysine is a key strategy in biotechnology to enhance their function and stability. Lysine residues are among the most abundant on protein surfaces, making them a prime target for chemical modification. nih.gov These modifications can be used to introduce new functionalities or to improve the therapeutic properties of proteins. nih.gov

A significant application of lysine modification is PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains. This process can increase the half-life of a therapeutic peptide or protein in the bloodstream, which can lead to reduced dosing frequency and improved patient compliance. nbinno.com The availability of protected lysine derivatives is crucial for reliably incorporating such modifications into therapeutic peptides. nbinno.com

Furthermore, chemical modifications of lysine residues can alter the stability and cellular binding of proteins. In a study on human amyloidogenic light chains, which are associated with AL amyloidosis, the chemical modification of lysyl residues with biotin (B1667282) was found to significantly increase their binding to human fibroblasts and renal epithelial cells. nih.gov This suggests that post-translational modifications of these pathologic light chains can enhance their cellular interactions. nih.gov

Recent research has also focused on developing methods for the site-selective modification of lysine residues. Given the abundance of lysine on protein surfaces, achieving single-site selectivity is important for producing homogeneous bioconjugates with stable pharmacokinetic properties. nih.gov

| Modification Strategy | Protein/Peptide Target | Outcome |

| PEGylation | Therapeutic peptides/proteins | Increased circulatory half-life. nbinno.com |

| Biotinylation | Human amyloidogenic light chains | Enhanced cellular binding. nih.gov |

| Chemical Cross-linking | Antibodies | Stable immobilization for biosensor development. mdpi.com |

Exploration in Neuroscience Research Through Investigating Neuropeptide Functions in Experimental Models

L-lysine and its derivatives have been investigated for their neurotropic effects and their influence on pain sensitivity and behavior in animal models. nih.gov Studies have shown that L-lysine can have anxiolytic effects under stressful conditions. nih.gov The mechanisms behind these effects are thought to involve interactions with neurotransmitter systems in the brain that are responsible for integrating defensive behavior and aggression. nih.gov

Research has indicated that painful stimulation can lead to increased absorption and incorporation of labeled lysine into the brain proteins of mice. nih.gov When L-lysine is injected into the cerebral ventricles, it can directly affect periventricular structures, leading to an increased emotional response to painful stimuli. nih.gov These findings suggest that L-lysine can influence brain structures that are important in the formation of agonistic behavior. nih.gov

Integration into Supramolecular Assemblies and Organogelators for Controlled Release Studies

L-lysine-based molecules have been shown to be effective low-molecular-weight gelators, capable of forming supramolecular gels in various solvents. nih.gov These gels are formed through non-covalent interactions such as hydrogen bonding and van der Waals forces. nih.gov The ability to form gels makes these compounds promising for applications in drug delivery, where they can act as a matrix for the controlled release of therapeutic agents. acs.org

Researchers have synthesized a series of L-lysine-based organogelators and studied their ability to form gels in cosmetic solvents. nih.gov These gels were found to have a high loading capacity for the nonsteroidal anti-inflammatory drug naproxen. acs.org The release of the drug from the gel matrix was found to be dependent on the concentration of the gelator and the pH of the surrounding medium, demonstrating the potential for fine-tuning the release profile. acs.org Molecular dynamics simulations have provided insights into the structural properties of these gels, which can help in understanding the drug release mechanism. acs.org

Bioinspired Material Development and Surface Functionalization Studies

The principles of biology are increasingly being used to inspire the design of new materials with advanced properties. L-lysine and its derivatives are attractive building blocks for bioinspired materials due to their biocompatibility and versatile chemical nature. nih.gov

One area of research is the development of materials with antimicrobial properties. L-lysine-based dipeptides have been shown to self-assemble into hydrogels with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The positively charged lysine residues are thought to interact with the negatively charged bacterial cell membranes, leading to their disruption. nih.gov

In the area of surface functionalization, lysine-based peptides have been used to modify the surfaces of various materials to improve their biocompatibility or to introduce specific functionalities. For example, the surface of PLGA foams has been modified with lysine peptides to improve their properties for DNA delivery. nih.gov

Inspired by the enzyme lysyl oxidase, which converts lysine to allysine (B42369) (an aldehyde-containing amino acid), researchers have developed a chemical method to achieve this conversion. nih.gov This allows for the late-stage functionalization of peptides and proteins with an aldehyde group, which can then be used for various bioconjugation reactions. nih.gov This bioinspired approach opens up new possibilities for creating diverse and functional biomolecules. nih.govnih.gov

Computational and Theoretical Investigations

Molecular Dynamics Simulations of Dipeptide Conformational Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For L-lysyl-L-lysine, MD simulations can elucidate its conformational landscape, flexibility, and interactions with its environment, such as water molecules.

Detailed research findings from MD simulations on related lysine-containing structures, such as poly(L-lysine) (PLL) dendrimers and dendrigrafts, provide a basis for understanding the behavior of the simpler L-lysyl-L-lysine dipeptide. rsc.orgmdpi.com These studies show that the conformational state of lysine (B10760008) residues is highly dependent on factors like pH and the surrounding solvent. nih.govresearchgate.net At neutral pH, the lysine side chains are protonated and positively charged, leading to electrostatic repulsion that favors an extended, unfolded conformation. researchgate.net In contrast, at a higher pH (e.g., pH 12), deprotonation of the side chains can lead to back-folding and a more compact structure. nih.gov

Table 1: Predicted Conformational States of L-lysyl-L-lysine in MD Simulation

| Conformational State | Primary Driving Forces | Predicted Environment |

|---|---|---|

| Extended | Electrostatic repulsion between protonated side chains. | Neutral pH (e.g., pH 7) in aqueous solution. nih.gov |

| Folded/Compact | Reduced electrostatic repulsion, potential for intramolecular hydrogen bonding. | High pH (e.g., pH 12) due to side-chain deprotonation. nih.gov |

| Solvent-Bridged | Interaction with water molecules forming hydrogen bond bridges between different parts of the dipeptide. | Aqueous solution at various pH levels. nih.gov |

Quantum Chemical Calculations for Delucidating Reaction Mechanisms and Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of molecules like L-lysyl-L-lysine. These methods can be used to calculate a wide range of molecular properties with high accuracy.

For instance, quantum chemical methods have been successfully used to determine the absolute pKa values of different functional groups in amino acid derivatives. researchgate.net Applying this to L-lysyl-L-lysine would allow for precise calculation of the pKa values for the N-terminal amino group, the C-terminal carboxylic acid group, and the ε-amino groups on the two lysine side chains. This information is crucial for understanding the dipeptide's charge state at different pH values, which in turn dictates its conformational behavior and interaction with other molecules. nih.gov

Furthermore, these calculations can elucidate the mechanisms of chemical reactions. While specific reaction mechanism studies for L-lysyl-L-lysine are not prominent, the principles are well-established for peptides. For example, calculations could model the peptide bond formation or hydrolysis, providing detailed energy profiles and identifying transition states. They can also be used to predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data to validate the calculated structures. nih.gov

Table 2: Properties of L-lysyl-L-lysine Amenable to Quantum Chemical Calculation

| Property Category | Specific Examples | Significance |

|---|---|---|

| Electronic Properties | Partial atomic charges, dipole moment, molecular electrostatic potential. | Understanding charge distribution and sites of reactivity. |

| Thermodynamic Properties | Gas-phase basicity, Gibbs free energies of solvation. researchgate.net | Predicting stability and behavior in different phases. |

| Acid-Base Properties | pKa values of amino and carboxyl groups. researchgate.net | Determining pH-dependent charge state and interactions. |

| Spectroscopic Properties | NMR chemical shifts, vibrational frequencies (IR/Raman). | Aiding in structural elucidation and comparison with experimental data. nih.gov |

In Silico Design and Prediction of Novel L-Lysyl-L-Lysine Derivatives and Their Properties

In silico design leverages computational power to create and evaluate novel molecules before they are synthesized in the lab, saving significant time and resources. biophysics.orgnih.gov For L-lysyl-L-lysine, this approach can be used to design derivatives with tailored properties, such as enhanced stability, altered lipophilicity, or improved binding affinity to a specific biological target. frontiersin.orgnih.gov

The process begins with the L-lysyl-L-lysine scaffold. Modifications can be systematically introduced, such as acylating the N-terminus, esterifying the C-terminus, or attaching various chemical groups to the lysine side chains. nih.gov For example, attaching a fatty acid to a lysine-based structure can create organogelators. researchgate.net Computational tools can then predict how these modifications would alter the molecule's physicochemical properties. researchgate.net Machine learning models trained on large datasets of peptide properties can predict characteristics like lipophilicity (logD) for these new derivatives with reasonable accuracy. nih.gov This allows for the rapid screening of thousands of potential derivatives to identify candidates with the most promising profiles for a specific application. mdpi.com

Table 3: Hypothetical In Silico Design of L-Lysyl-L-Lysine Derivatives

| Modification Type | Example Derivative | Predicted Property Change | Potential Application |

|---|---|---|---|

| N-terminal Acylation | N-acetyl-L-lysyl-L-lysine | Increased stability against aminopeptidases, altered charge. | Therapeutic peptide design. |

| Side Chain Modification | L-lysyl-(Nε-myristoyl)-L-lysine | Increased lipophilicity, potential for self-assembly. researchgate.net | Drug delivery systems, biomaterials. |

| Cyclization | Cyclo(-L-lysyl-L-lysine-) | Increased conformational rigidity and stability. nih.gov | Development of stable peptide inhibitors. |

| C-terminal Amidation | L-lysyl-L-lysine-amide | Increased stability against carboxypeptidases, neutral C-terminus. | Enhancing peptide bioavailability. nih.gov |

Predictive Modeling of Biological Activities and Interactions in Defined Research Contexts

Predictive modeling, particularly through methods like Quantitative Structure-Activity Relationship (QSAR), aims to build statistical models that correlate the chemical structure of molecules with their biological activity. nih.gov These models are invaluable for screening large libraries of compounds and for rationally designing new molecules with enhanced potency. mdpi.com

For L-lysyl-L-lysine and its derivatives, a QSAR study would begin by generating a dataset of related compounds and measuring a specific biological activity, such as antimicrobial efficacy or binding affinity to a target protein. nih.govnih.gov Computational descriptors representing the physicochemical, topological, or electronic properties of each molecule would then be calculated. nih.gov Machine learning algorithms, like multiple linear regression or support vector machines, are used to build a mathematical model linking these descriptors to the observed activity. mdpi.com

Such models can then predict the activity of new, unsynthesized L-lysyl-L-lysine derivatives, guiding the selection of the most promising candidates for synthesis and experimental testing. mdpi.com For example, models have been developed to predict the toxicity of peptides, which could be used to design safer L-lysyl-L-lysine-based therapeutics. plos.org Similarly, models predicting protein-peptide interactions could be used to optimize derivatives that target specific protein interfaces, such as the dilysine-binding sites on coatomer proteins involved in cellular transport. nih.govdigitellinc.comnih.gov

Table 4: Framework for a Hypothetical QSAR Model for L-Lysyl-L-Lysine Derivatives

| Model Component | Description | Example for Antimicrobial Activity |

|---|---|---|

| Dataset | A collection of L-lysyl-L-lysine derivatives with measured biological activity. | A series of L-lysyl-L-lysine analogs with varying acyl chain lengths tested for Minimum Inhibitory Concentration (MIC) against E. coli. mdpi.com |

| Molecular Descriptors | Numerical values representing molecular properties (e.g., size, shape, lipophilicity, charge). nih.gov | Molecular weight, LogP, number of hydrogen bond donors, total positive charge. |

| Mathematical Model | An equation derived from machine learning that links descriptors to activity. mdpi.com | pMIC = c0 + c1*(LogP) + c2*(Charge) - c3*(Molecular Weight) |

| Validation | Statistical tests to ensure the model is robust and has predictive power (e.g., cross-validation, external test set). mdpi.com | High R² (goodness of fit) and Q² (predictive ability) values. |

| Application | Prediction of activity for new, virtual derivatives to prioritize synthesis. | Screen a virtual library of 1000 novel derivatives to identify the top 10 candidates with the lowest predicted MIC. |

Q & A

Q. How can researchers verify the purity of L-lysyl-L-lysine dihydrochloride in experimental preparations?

To assess purity, utilize titration (≥98% dry basis) and analytical techniques such as HPLC with a C18 column and UV detection at 210 nm. Ensure compliance with pharmacopeial standards by comparing retention times against reference materials. Confirm the absence of impurities (e.g., free lysine or residual solvents) via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

Q. What solvent systems are optimal for dissolving L-lysyl-L-lysine dihydrochloride in cell culture or biochemical assays?

The compound is highly water-soluble (≥1 mg/mL in water at 25°C). For hydrophobic experimental setups, use phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO) at concentrations <1% to avoid cellular toxicity. Pre-filter solutions (0.22 µm) to ensure sterility in cell-based studies .

Q. How should researchers handle and store L-lysyl-L-lysine dihydrochloride to maintain stability?

Store lyophilized powder at 2–8°C in airtight, light-protected containers. For long-term storage, freeze at -20°C in aliquots to prevent repeated freeze-thaw cycles. Monitor degradation via periodic HPLC analysis, as hygroscopicity may compromise stability .

Advanced Research Questions

Q. What experimental strategies mitigate batch-to-batch variability in peptide conjugation studies using L-lysyl-L-lysine dihydrochloride?

Standardize reaction conditions (pH 7–8, 25°C) and employ orthogonal purification methods (e.g., reverse-phase HPLC or size-exclusion chromatography). Quantify conjugation efficiency via matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS. Include internal controls (e.g., fluorescent tags) to validate reproducibility across batches .

Q. How can researchers resolve contradictory data on the enzymatic cleavage kinetics of L-lysyl-L-lysine dihydrochloride in different biological matrices?

Design parallel experiments using recombinant proteases (e.g., trypsin or lysyl endopeptidase) under controlled pH and ionic strength. Apply kinetic modeling (Michaelis-Menten) and compare substrate specificity using fluorogenic assays. Validate findings with in situ imaging (e.g., Förster resonance energy transfer (FRET)-based probes) to account for matrix effects .

Q. What mechanisms underlie the pH-dependent stability of L-lysyl-L-lysine dihydrochloride in lysosomal delivery systems?

Characterize protonation states of lysine residues via potentiometric titration and molecular dynamics simulations. Assess degradation profiles using lysosome-mimetic buffers (pH 4.5–5.5) and monitor by liquid chromatography-tandem MS (LC-MS/MS). Correlate structural stability with endosomal escape efficiency using confocal microscopy .

Q. How does L-lysyl-L-lysine dihydrochloride influence histone methylation in epigenetic studies?

Investigate interactions with lysine-specific demethylases (LSD1/KDM1A) using chromatin immunoprecipitation sequencing (ChIP-seq) and Western blotting for H3K4me2/me3. Employ knockout cell lines to isolate compound-specific effects from endogenous enzymatic activity. Dose-response studies (1–100 µM) can reveal concentration-dependent modulation .

Methodological Notes

- Quality Control : Always request certificates of analysis (COA) from suppliers, including purity, residual solvent data, and endotoxin levels for in vivo studies .

- Data Validation : Use isotopic labeling (e.g., deuterated lysine derivatives) to trace metabolic pathways and distinguish exogenous vs. endogenous lysine pools .

- Ethical Compliance : Adhere to biosafety protocols when handling dihydrochloride salts, including PPE (gloves, lab coats) and fume hoods for powder handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.